molecular formula C7H5F4NO2S B13604002 5-Fluoro-2-(trifluoromethyl)benzenesulfonamide

5-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13604002
M. Wt: 243.18 g/mol
InChI Key: LEXQGCHQFTXFJQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C7H4F4NO2S. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzenesulfonamide structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-nitrobenzenesulfonamide with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product. Solvent selection and purification steps are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing fluorine and trifluoromethyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate enzyme activity and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonamide
  • 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
  • 3-(Trifluoromethyl)benzenesulfonamide

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This configuration imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The presence of both electron-withdrawing groups enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO2S/c8-4-1-2-5(7(9,10)11)6(3-4)15(12,13)14/h1-3H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXQGCHQFTXFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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